molecular formula C19H18Cl2N2O2S B15101406 N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide

N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide

Cat. No.: B15101406
M. Wt: 409.3 g/mol
InChI Key: JJGKBVCVHYZSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide is a structurally complex molecule featuring a central thiazole ring substituted with a 2,6-dichlorobenzyl group at the 5-position. The propanamide moiety is linked to the thiazole’s 2-position and further substituted with a 5-ethylfuran-2-yl group.

Properties

Molecular Formula

C19H18Cl2N2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

N-[5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide

InChI

InChI=1S/C19H18Cl2N2O2S/c1-2-12-6-7-13(25-12)8-9-18(24)23-19-22-11-14(26-19)10-15-16(20)4-3-5-17(15)21/h3-7,11H,2,8-10H2,1H3,(H,22,23,24)

InChI Key

JJGKBVCVHYZSPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Ethylfuran Moiety: The ethylfuran group can be attached through a Friedel-Crafts acylation reaction using ethylfuran and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazoles or benzyl derivatives.

Scientific Research Applications

N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dichlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the ethylfuran moiety can contribute to the overall stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on substituents, physicochemical properties, and inferred bioactivity.

Structural Analogs from the Arab Journal of Medicinal Chemistry (2020)

describes four propanamide-thiazole derivatives (7c–7f) with amino-thiazolylmethyl and oxadiazole-sulfanyl linkages. Key comparisons include:

Property Target Compound Compounds 7c–7f
Core Structure Thiazole + propanamide Thiazole + oxadiazole + sulfanyl + propanamide
Substituents 2,6-Dichlorobenzyl, 5-ethylfuran Amino-thiazolylmethyl, methylphenyl
Molecular Weight (g/mol) ~439 (estimated) 375–389
Melting Point (°C) Not reported 134–178
  • Structural Differences : The target lacks the oxadiazole-sulfanyl bridge present in 7c–7f, simplifying its scaffold. The dichlorobenzyl group introduces steric bulk and electron-withdrawing effects, contrasting with the electron-donating methyl groups in 7c–7f.
  • The absence of polar sulfanyl linkages may further reduce solubility .

Pharmacopeial Thiazole Derivatives (2017)

highlights highly complex thiazole-based molecules with ureido and hydroperoxypropan-2-yl substituents. For example:

  • Compound y : Features a hydroperoxypropan-2-yl group and multiple aromatic rings.
  • Compound z : Contains a ureido linker and hydroxy groups.
Property Target Compound Pharmacopeial Compounds
Substituents Dichlorobenzyl, ethylfuran Hydroperoxy, ureido, hydroxy
Molecular Complexity Moderate High (multiple rings, functional groups)
Bioactivity Inference Potential enzyme/receptor inhibition Likely protease or kinase targeting
  • Key Contrasts : The pharmacopeial compounds exhibit higher polarity due to hydroperoxy and hydroxy groups, which may improve solubility but limit blood-brain barrier penetration. The target’s simpler structure offers synthetic accessibility and tunability for lead optimization .

Thiophene and Furan Derivatives

and include compounds with thiophene (e.g., 7a, 7b) or furan (target compound) moieties:

Property Target Compound Thiophene Analogs (7a, 7b)
Heterocycle Furan Thiophene
Substituents Ethylfuran Cyano, ester groups
Electronic Effects Oxygen’s electronegativity Sulfur’s polarizability
  • Functional Impact: The furan’s oxygen atom creates a more electron-deficient ring compared to thiophene, influencing binding interactions (e.g., hydrogen bonding vs. hydrophobic interactions). The ethyl group on the furan may enhance metabolic stability relative to cyano/ester substituents in 7a–7b .

Research Findings and Implications

  • Bioactivity : The dichlorobenzyl group’s electron-withdrawing nature may enhance binding affinity to targets like kinases or GPCRs, as seen in chlorinated analogs from .
  • Solubility vs. Permeability : The target’s higher lipophilicity compared to 7c–7f and pharmacopeial compounds suggests a trade-off between membrane permeability and solubility, necessitating formulation optimization.
  • Synthetic Feasibility : The absence of unstable hydroperoxy or polar sulfanyl groups (cf. ) simplifies synthesis and scale-up.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.